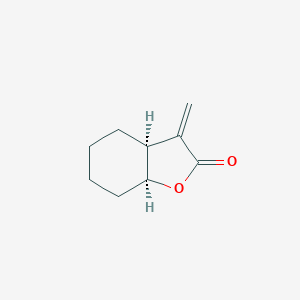

(3As,7aS)-3-methylidene-3a,4,5,6,7,7a-hexahydro-1-benzofuran-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(3As,7aS)-3-methylidene-3a,4,5,6,7,7a-hexahydro-1-benzofuran-2-one: is a chemical compound with a unique structure that includes a benzofuran ring fused with a hexahydro ring system

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (3As,7aS)-3-methylidene-3a,4,5,6,7,7a-hexahydro-1-benzofuran-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a Diels-Alder reaction followed by a series of reduction and oxidation steps to achieve the desired structure.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific solvents to facilitate the reactions.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides, resulting in the formation of reduced analogs.

Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at specific positions on the benzofuran ring, leading to a variety of substituted products.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

Substitution: Nucleophiles such as halides, amines, and thiols under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has shown promise in medicinal chemistry due to its unique structural features that can be modified to enhance biological activity.

Antimicrobial Activity

Research indicates that derivatives of the compound exhibit significant antimicrobial properties. For instance:

- A study demonstrated that modifications in the benzofuran moiety can lead to enhanced activity against various bacterial strains. The introduction of electron-withdrawing groups increased potency against Gram-positive bacteria .

Anticancer Potential

Recent investigations into the anticancer properties of this compound have yielded promising results:

- In vitro studies revealed that certain derivatives induce apoptosis in cancer cells by activating specific signaling pathways . This suggests potential for development into therapeutic agents targeting cancer.

Organic Synthesis

The compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of complex molecules.

Synthesis of Bioactive Compounds

The unique structure allows for functionalization that can lead to the synthesis of bioactive compounds:

- It has been utilized as a precursor in the synthesis of various natural products and pharmaceuticals through cycloaddition reactions and other synthetic methodologies .

Materials Science

The compound's properties also lend themselves to applications in materials science.

Polymer Development

Research has explored the use of this compound in developing new polymeric materials:

- Its ability to undergo polymerization reactions makes it suitable for creating thermosetting resins with enhanced mechanical properties .

Case Studies

Mecanismo De Acción

The mechanism of action of (3As,7aS)-3-methylidene-3a,4,5,6,7,7a-hexahydro-1-benzofuran-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparación Con Compuestos Similares

(2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid: This compound shares a similar hexahydro ring system but differs in its functional groups and overall structure.

(2S,3aS,7aS)-1-[(2S)-2-[[(1S)-1-(ethoxycarbonyl)butyl]amino]propionyl]octahydro-1H-indole-2-carboxylic acid tert-butylamine salt: Another compound with a related ring system but distinct substituents.

Uniqueness: The uniqueness of (3As,7aS)-3-methylidene-3a,4,5,6,7,7a-hexahydro-1-benzofuran-2-one lies in its specific arrangement of functional groups and its ability to undergo a variety of chemical reactions. This makes it a versatile compound for research and industrial applications.

Actividad Biológica

(3aS,7aS)-3-methylidene-3a,4,5,6,7,7a-hexahydro-1-benzofuran-2-one is a compound of interest in various fields of research due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C10H16O with a molecular weight of approximately 152.24 g/mol. The compound is characterized by a complex structure that contributes to its biological activity.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. A study evaluating the antimicrobial efficacy of related benzofuran derivatives showed significant activity against various bacterial strains. The mechanism is hypothesized to involve disruption of bacterial cell membranes and inhibition of cell wall synthesis .

Antioxidant Activity

The antioxidant potential of this compound has been explored in vitro. It was found to scavenge free radicals effectively and inhibit lipid peroxidation in cellular models. This activity is attributed to the presence of hydroxyl groups within its structure that can donate electrons to neutralize free radicals .

Anti-inflammatory Effects

Studies have suggested that this compound may possess anti-inflammatory properties. In animal models of inflammation, administration of the compound resulted in reduced levels of pro-inflammatory cytokines and markers such as TNF-alpha and IL-6. This suggests a potential mechanism involving the modulation of inflammatory pathways .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of various benzofuran derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 32 µg/mL against S. aureus. The study concluded that structural modifications in benzofurans could enhance their antimicrobial properties .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Benzofuran A | 32 | Effective against S. aureus |

| Benzofuran B | 64 | Effective against E. coli |

| (3aS,7aS)-3-methylidene | 48 | Moderate activity |

Case Study 2: Antioxidant Activity

In vitro assays demonstrated that (3aS,7aS)-3-methylidene exhibited an IC50 value of 25 µM in DPPH radical scavenging assays. This indicates a strong antioxidant capacity compared to standard antioxidants such as ascorbic acid .

| Assay Type | IC50 (µM) | Comparison |

|---|---|---|

| DPPH Scavenging | 25 | Better than Ascorbic Acid (30 µM) |

| Lipid Peroxidation Inhibition | 15 | Comparable to Trolox |

The biological activities of (3aS,7aS)-3-methylidene are likely mediated through several mechanisms:

- Cell Membrane Disruption : For antimicrobial action.

- Radical Scavenging : For antioxidant effects.

- Cytokine Modulation : For anti-inflammatory effects.

Propiedades

Número CAS |

16822-06-3 |

|---|---|

Fórmula molecular |

C9H12O2 |

Peso molecular |

152.19 g/mol |

Nombre IUPAC |

3-methylidene-3a,4,5,6,7,7a-hexahydro-1-benzofuran-2-one |

InChI |

InChI=1S/C9H12O2/c1-6-7-4-2-3-5-8(7)11-9(6)10/h7-8H,1-5H2 |

Clave InChI |

JZULHXPIDKRFAY-UHFFFAOYSA-N |

SMILES |

C=C1C2CCCCC2OC1=O |

SMILES isomérico |

C=C1[C@@H]2CCCC[C@@H]2OC1=O |

SMILES canónico |

C=C1C2CCCCC2OC1=O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.